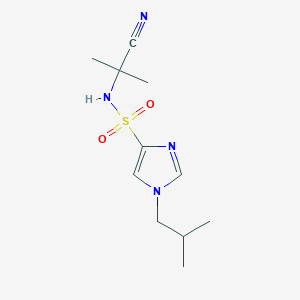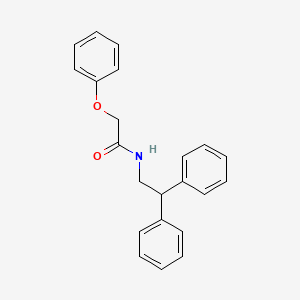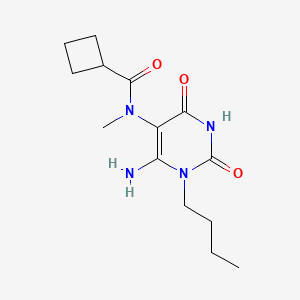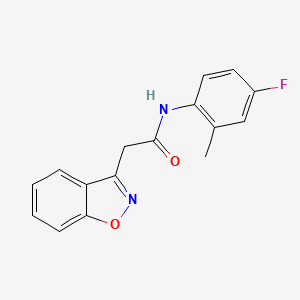
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide, also known as CPI-455, is a small molecule inhibitor that has shown promising results in scientific research. It belongs to the class of imidazole-based inhibitors and has been studied for its potential in treating various diseases.
Mechanism of Action
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide inhibits the activity of G9a by binding to its catalytic domain. This prevents G9a from methylating histone H3 at lysine 9, which leads to changes in gene expression. The inhibition of G9a by this compound has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on G9a, which makes it a promising drug candidate for treating various diseases. It has been found to induce apoptosis in cancer cells and reduce inflammation in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide in lab experiments include its selectivity for G9a, its ability to induce apoptosis in cancer cells, and its potential in treating various diseases. However, the limitations of using this compound include its low solubility, which can make it difficult to use in certain experiments, and its potential toxicity, which requires careful dosing.
Future Directions
There are several future directions for research on N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models to determine the optimal dosing and administration route. Additionally, further studies are needed to investigate the potential of this compound in treating specific diseases such as cancer and inflammation. Finally, the development of more selective and potent G9a inhibitors based on the structure of this compound is an area of active research.
Synthesis Methods
The synthesis of N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide involves a series of chemical reactions. It starts with the reaction of 2-methylpropylamine with 2-bromoacetone to form N-(2-methylpropyl)acetamide. This is followed by the reaction of N-(2-methylpropyl)acetamide with sodium azide to form N-(2-methylpropyl)azidoacetamide. The final step involves the reaction of N-(2-methylpropyl)azidoacetamide with 2-cyanopropan-2-ylsulfonyl chloride to form this compound.
Scientific Research Applications
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide has been studied for its potential in treating various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of the enzyme histone lysine methyltransferase G9a, which plays a key role in gene regulation. Inhibition of G9a has been shown to have therapeutic potential in cancer and other diseases.
properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-9(2)5-15-6-10(13-8-15)18(16,17)14-11(3,4)7-12/h6,8-9,14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGUVMURSZVEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(N=C1)S(=O)(=O)NC(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7636917.png)
![[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate](/img/structure/B7636935.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B7636937.png)
![7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one](/img/structure/B7636944.png)
![2-[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7636949.png)



![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B7636974.png)
![N-(2-methoxy-5-methylphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7636981.png)

![N-(2-ethoxyphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7637001.png)
![N,4-dimethyl-2-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7637009.png)
